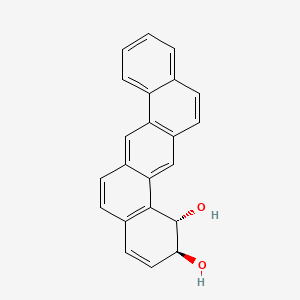
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dihydrodiol epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons. It helps in understanding the formation of carcinogenic metabolites.
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on cellular processes. It is particularly useful in studying the mechanisms of DNA damage and repair.
Medicine: The compound is used in cancer research to study the carcinogenic potential of polycyclic aromatic hydrocarbons and their metabolites. It helps in identifying potential targets for cancer therapy.
Mécanisme D'action
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparaison Avec Des Composés Similaires
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene
- Trans-3,4-Dihydro-3,4-dihydroxychrysene
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene
Comparison:
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene and Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene both form dihydrodiol epoxides, but the latter has a different ring structure, leading to variations in biological activity.
- Trans-3,4-Dihydro-3,4-dihydroxychrysene has a similar metabolic pathway but differs in the position of hydroxyl groups, affecting its reactivity and carcinogenic potential.
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene is another polycyclic aromatic hydrocarbon derivative with similar properties but different metabolic products.
This compound is unique due to its specific structure and the position of hydroxyl groups, which influence its metabolic pathways and biological effects.
Propriétés
Numéro CAS |
105453-63-2 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clé InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


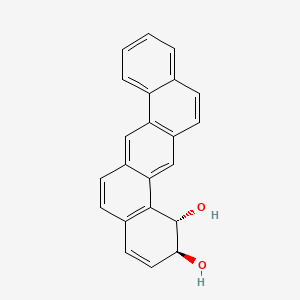
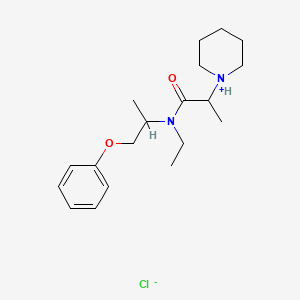
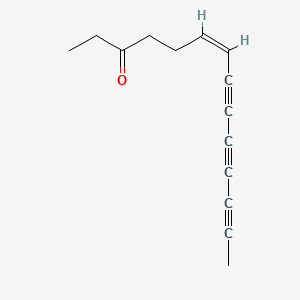
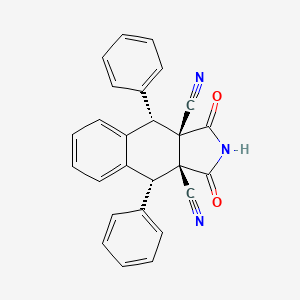
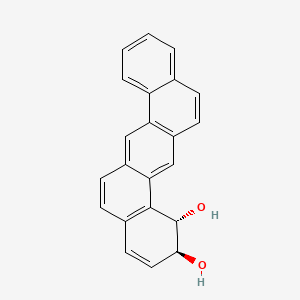
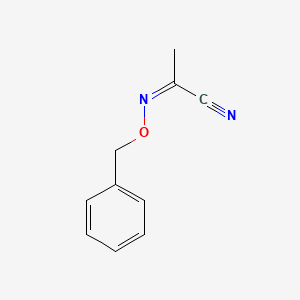
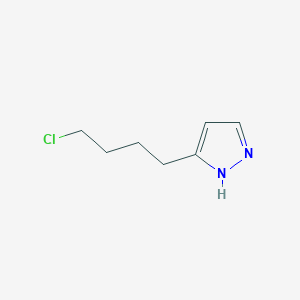
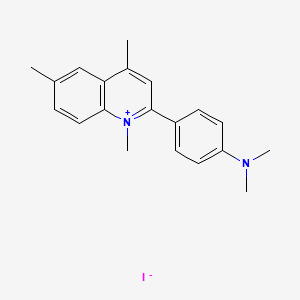
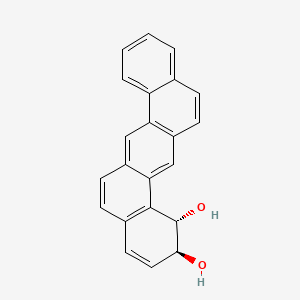
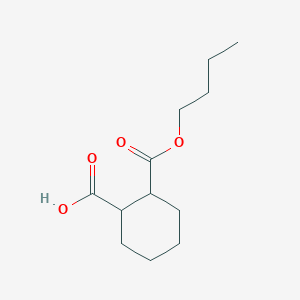
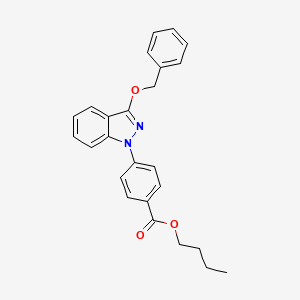

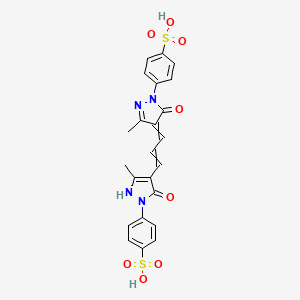
-methanone](/img/structure/B13744928.png)
